1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene
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Overview
Description
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene is an organic compound characterized by the presence of multiple chlorine atoms, nitro groups, and sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorinated benzene derivative reacts with a thiol compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfanyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar in structure but lacks the sulfanyl linkages.
4-Chlorophenyl sulfide: Contains the sulfanyl group but lacks the nitro and additional chlorine atoms.
2,4-Dichloronitrobenzene: Similar nitro and chlorine substitution pattern but different overall structure.
Uniqueness
1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO2S2/c20-13-5-7-14(8-6-13)27-18-9-4-12(10-17(18)23(24)25)11-26-19-15(21)2-1-3-16(19)22/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCQIXTZWKCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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